3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is an organic compound with a unique structure that combines elements of pyridine and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves the construction of both the pyrazole and pyridine rings, followed by their coupling.
The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a β-diketone, forming the 1H-pyrazole ring.
The pyridine ring is typically constructed through a Hantzsch pyridine synthesis, involving an aldehyde, a β-ketoester, and ammonia.
Industrial Production Methods
For large-scale production, the synthesis must be optimized to ensure high yield and purity. This often involves:
Using high-purity starting materials.
Optimizing reaction conditions, such as temperature, solvent choice, and reaction time.
Implementing purification steps like recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The presence of a chlorine atom on the ethyl chain makes it a good candidate for nucleophilic substitution reactions.
Oxidation and Reduction: The nitrogen atoms in the pyrazole and pyridine rings can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo various coupling reactions, forming bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles like hydroxide, amines, or thiolates can replace the chlorine atom.
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products of these reactions depend on the reagents used and the specific reaction conditions. For example, substituting the chlorine atom with an amine group would result in a 3-(4-(2-aminoethyl)-1H-pyrazol-3-yl)pyridine derivative.
Scientific Research Applications
Chemistry
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology and Medicine
In biomedical research, 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can be investigated for its potential as a pharmaceutical agent, especially due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound might be explored for use in the development of new materials or as a building block for more complex chemicals.
Mechanism of Action
The mechanism by which 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine exerts its effects is related to its ability to interact with specific molecular targets. These interactions can involve:
Binding to enzymes, potentially inhibiting or modifying their activity.
Interacting with nucleic acids, affecting gene expression or protein synthesis.
Molecular Targets and Pathways
The exact pathways depend on the specific application and context in which this compound is used. It might interact with pathways involved in cell division, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroethyl)-1H-pyrazole
3-ethylpyridine
3-(4-bromoethyl)-1H-pyrazol-3-yl)pyridine
Uniqueness
What sets 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine apart is the specific combination of functional groups and ring structures, which grants it a unique set of chemical properties and potential applications. The presence of both a chlorine atom and a pyrazole ring makes it especially versatile in synthetic organic chemistry.
Properties
IUPAC Name |
3-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-4-3-9-7-13-14-10(9)8-2-1-5-12-6-8/h1-2,5-7H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTODTTAXTWQDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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